molecular formula C24H20N2O2S3 B4898040 (4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine

(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine

Cat. No. B4898040
M. Wt: 464.6 g/mol
InChI Key: VKKWZKORFUKNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine, also known as DAS181, is a small molecule inhibitor that has shown potential in the treatment of respiratory viral infections, including influenza and parainfluenza viruses.

Mechanism of Action

(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine works by cleaving sialic acid residues on the surface of host cells, which are required for viral attachment and entry. By cleaving these sialic acid residues, (4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine prevents viral attachment and entry into host cells, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine has been shown to have minimal toxicity and side effects in animal models and human clinical trials. In addition to its antiviral activity, (4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine has also been shown to have immunomodulatory effects, including the ability to reduce inflammation and enhance host immune responses.

Advantages and Limitations for Lab Experiments

One advantage of (4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine is its broad-spectrum antiviral activity against influenza and parainfluenza viruses. However, one limitation is that (4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine is a small molecule inhibitor, which may limit its efficacy in treating viral infections that have already established an infection in host cells.

Future Directions

For (4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine include further preclinical and clinical studies to evaluate its safety and efficacy in treating respiratory viral infections. Additionally, there is potential for the development of combination therapies that incorporate (4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine with other antiviral agents to enhance its efficacy. Finally, there is also potential for the development of (4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine as a prophylactic agent for the prevention of respiratory viral infections.

Synthesis Methods

(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine is synthesized through a multi-step process involving the reaction of various reagents. The initial step involves the reaction of 4-aminophenylthiol with 4-bromoaniline to form a diarylthioether intermediate. The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is reacted with 3-mercaptophenylboronic acid to form the final product, (4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine.

Scientific Research Applications

(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine has been extensively studied for its potential in the treatment of respiratory viral infections. In vitro studies have shown that (4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine has antiviral activity against a broad range of influenza and parainfluenza viruses. In vivo studies have also demonstrated the efficacy of (4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine in reducing viral replication and improving survival rates in animal models of influenza and parainfluenza infections.

properties

IUPAC Name

4-[3-[3-(4-aminophenyl)sulfanylphenyl]sulfonylphenyl]sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S3/c25-17-7-11-19(12-8-17)29-21-3-1-5-23(15-21)31(27,28)24-6-2-4-22(16-24)30-20-13-9-18(26)10-14-20/h1-16H,25-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKWZKORFUKNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)SC3=CC=C(C=C3)N)SC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5405580

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